molecular formula C14H13ClN2O3S B3820373 1-(3-Chlorophenyl)-3-(2-methylphenyl)sulfonylurea

1-(3-Chlorophenyl)-3-(2-methylphenyl)sulfonylurea

Cat. No.: B3820373
M. Wt: 324.8 g/mol
InChI Key: UVRPOHBDWLFVJI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-methylphenyl)sulfonylurea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and agriculture. The structure of this compound consists of a sulfonylurea core with a 3-chlorophenyl group and a 2-methylphenyl group attached to it.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(2-methylphenyl)sulfonylurea typically involves the reaction of 3-chlorophenyl isocyanate with 2-methylphenylsulfonamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonylurea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(2-methylphenyl)sulfonylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2-methylphenyl)sulfonylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Agriculture: Sulfonylureas are known for their herbicidal properties, and this compound may be explored for its effectiveness in controlling weed growth.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methylphenyl)sulfonylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylurea moiety is known to bind to the active site of certain enzymes, inhibiting their activity and leading to the desired biological effect. The molecular pathways involved in this process depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(2-methylphenyl)sulfonylurea can be compared with other sulfonylurea compounds, such as:

    1-(4-Chlorophenyl)-3-(2-methylphenyl)sulfonylurea: Similar structure but with a chlorine atom at the 4-position instead of the 3-position.

    1-(3-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea: Similar structure but with a methyl group at the 4-position instead of the 2-position.

    1-(3-Chlorophenyl)-3-phenylsulfonylurea: Lacks the methyl group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylphenyl)sulfonylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-10-5-2-3-8-13(10)21(19,20)17-14(18)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRPOHBDWLFVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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